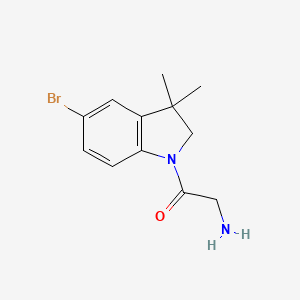
2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline is not fully understood. However, it is believed to act by inhibiting specific enzymes or signaling pathways that are involved in disease processes. For example, this compound has been shown to inhibit the activity of certain kinases that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline has been shown to exhibit a range of biochemical and physiological effects. These include anti-inflammatory, antioxidant, and antimicrobial activity. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline in lab experiments is its high potency and selectivity. This compound has been shown to exhibit activity at low concentrations, making it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline. One area of interest is the development of new anticancer drugs based on this compound. Researchers are also investigating the potential use of this compound in the treatment of inflammatory and infectious diseases. In addition, there is ongoing research into the mechanism of action of this compound, which could lead to the development of more potent and selective drugs.
Synthesemethoden
The synthesis of 2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline involves the reaction of 2-chloroaniline with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit activity against a range of diseases, including cancer, inflammation, and bacterial infections. In addition, this compound has been investigated for its potential use as a diagnostic tool in imaging studies.
Eigenschaften
IUPAC Name |
2-chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-5-12-13-9(14-5)6-2-3-7(10)8(11)4-6/h2-4H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBFJGAWGRYCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2=CC(=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylaniline](/img/structure/B7637613.png)
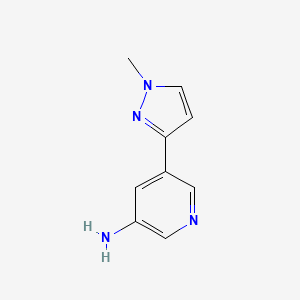
![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)
![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7637645.png)
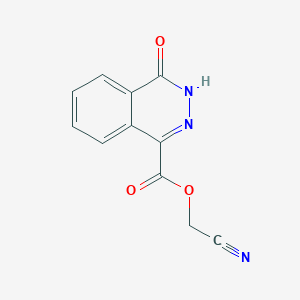
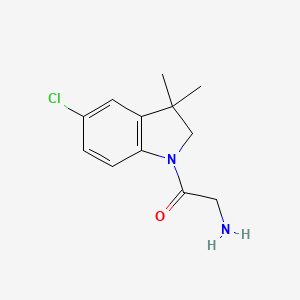
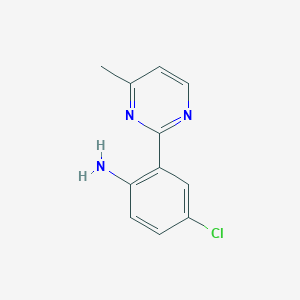

![2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)
![4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide](/img/structure/B7637695.png)
